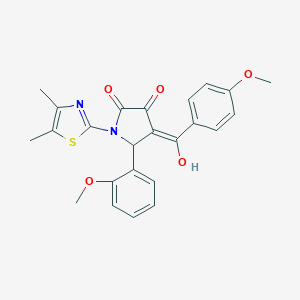![molecular formula C26H21ClN2O4 B265441 (E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "C1" and has been studied for its ability to inhibit certain enzymes and pathways in the body.
Mécanisme D'action
C1 works by binding to the active site of HDACs and LSD1, thereby inhibiting their activity. This leads to changes in gene expression and can have therapeutic effects. C1 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that C1 can induce cell death in certain cancer cell lines and inhibit the growth and proliferation of cancer cells. C1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, C1 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C1 in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, C1 is a relatively new compound and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of C1 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several areas of future research for C1. One area of interest is the development of more efficient synthesis methods for C1 and related compounds. Another area of interest is the investigation of the potential therapeutic applications of C1 in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to establish the safety and efficacy of C1 in humans.
Méthodes De Synthèse
The synthesis of C1 involves several steps and requires specialized equipment and expertise. One method involves the reaction of 4-chlorobenzaldehyde with 3-(prop-2-en-1-yloxy)aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, C1. Other methods involve variations in the starting materials and reaction conditions.
Applications De Recherche Scientifique
C1 has been studied extensively for its potential therapeutic applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders.
Propriétés
Nom du produit |
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
Formule moléculaire |
C26H21ClN2O4 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
(E)-(4-chlorophenyl)-[4,5-dioxo-2-(3-prop-2-enoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-13-33-21-7-3-6-19(14-21)23-22(24(30)18-8-10-20(27)11-9-18)25(31)26(32)29(23)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |
Clé InChI |
IVMSZPPCGGXXKL-ZNTNEXAZSA-N |
SMILES isomérique |
C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
SMILES canonique |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)


